PIM-447 dihydrochloride

Descripción general

Descripción

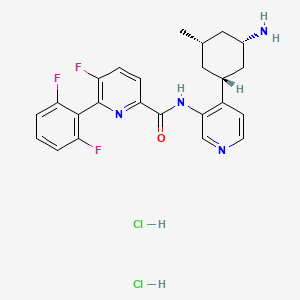

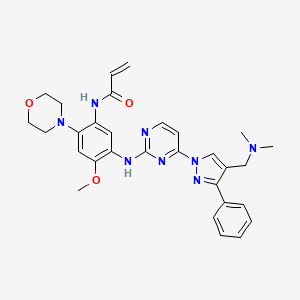

PIM-447 dihydrochloride is an orally available and selective inhibitor of pan-PIM kinase. It is known for its high affinity towards PIM1, PIM2, and PIM3 kinases, with Ki values of 6, 18, and 9 pM, respectively . This compound has shown promising results in preclinical studies, particularly in the treatment of various cancers, including leukemia, lymphoma, and multiple myeloma .

Mecanismo De Acción

Target of Action

PIM-447 dihydrochloride, also known as LGH447 dihydrochloride, is a potent, orally available, and selective pan-PIM kinase inhibitor . The primary targets of this compound are the PIM kinases, specifically PIM1, PIM2, and PIM3 . These kinases are serine/threonine protein kinases that play roles in cell cycle progression and survival .

Mode of Action

This compound interacts with its targets (PIM1, PIM2, and PIM3) by inhibiting their kinase activity . This inhibition is achieved through competitive binding to the ATP-binding pocket of the kinases, preventing them from phosphorylating their substrates .

Biochemical Pathways

The inhibition of PIM kinases by this compound affects several biochemical pathways. These kinases are involved in cell cycle progression and survival, so their inhibition can lead to a decrease in cell proliferation . For example, this compound has been shown to increase the percentage of cells in the G0/G1 phase and decrease the proliferative phases (S and G2/M) of the cell cycle .

Pharmacokinetics

The pharmacokinetic properties of this compound are currently under investigation in clinical trials . The compound is administered orally and is being studied for its absorption, distribution, metabolism, and excretion (ADME) properties . The maximum tolerated dose (MTD) of LGH447 administered as a single agent, orally, once daily has been determined to be 500 mg .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in cell proliferation and the induction of apoptosis . It has been shown to promote the cleavage of initiator caspases, such as caspases 8 and 9, and also the cleavage of the effector caspases 3 and 7, together with PARP cleavage . These effects contribute to its dual antimyeloma and bone-protective effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is an area of ongoing research. It has been demonstrated that the compound is effective in both in vitro and in vivo settings . In preclinical studies, it has shown significant tumor growth inhibition in xenograft mouse models of multiple myeloma .

Análisis Bioquímico

Biochemical Properties

PIM-447 Dihydrochloride interacts with PIM kinases, a family of serine/threonine kinases . It inhibits these kinases, leading to a decrease in phospho-Bad (Ser112) and c-Myc levels . This interaction disrupts the cell cycle and induces apoptosis .

Cellular Effects

This compound has been shown to have cytotoxic effects on multiple myeloma (MM) cells . It disrupts the cell cycle and induces apoptosis . It also increases the percentage of cells in the G0-G1 phase and decreases the proliferative phases (S and G2–M) of the cell cycle .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the mTORC1 pathway . It promotes the cleavage of initiator caspases, such as caspases 8 and 9, and also the cleavage of the effector caspases 3 and 7, together with PARP cleavage .

Temporal Effects in Laboratory Settings

The effects of this compound on cellular function have been observed over time in laboratory settings

Dosage Effects in Animal Models

In animal models, this compound has been shown to control tumor progression and secretion of hIgλ serum levels

Metabolic Pathways

This compound is involved in the PIM kinase metabolic pathway

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of PIM-447 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its biological activity. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving cyclohexylamine, pyridine, and fluorophenyl derivatives .

Industrial Production Methods

Industrial production of this compound is carried out under strict conditions to ensure high purity and yield. The process involves large-scale chemical synthesis followed by purification steps such as crystallization and chromatography. The final product is then converted into its dihydrochloride salt form to enhance its stability and solubility .

Análisis De Reacciones Químicas

Types of Reactions

PIM-447 dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Aplicaciones Científicas De Investigación

PIM-447 dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the role of PIM kinases in various biochemical pathways.

Biology: The compound is employed in cell biology to investigate its effects on cell proliferation, apoptosis, and cell cycle regulation.

Medicine: this compound is being studied as a potential therapeutic agent for various cancers, including leukemia, lymphoma, and multiple myeloma.

Industry: The compound is used in the development of new drugs targeting PIM kinases.

Comparación Con Compuestos Similares

Similar Compounds

PIM447: A potent and selective pan-PIM kinase inhibitor with similar biological activity.

LGH447: Another name for PIM447, highlighting its role as a PIM kinase inhibitor.

Uniqueness

PIM-447 dihydrochloride is unique due to its high selectivity and potency towards PIM kinases. It has shown dual antimyeloma and bone-protective effects, making it a promising candidate for the treatment of multiple myeloma and other cancers .

Propiedades

IUPAC Name |

N-[4-[(1R,3S,5S)-3-amino-5-methylcyclohexyl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F3N4O.2ClH/c1-13-9-14(11-15(28)10-13)16-7-8-29-12-21(16)31-24(32)20-6-5-19(27)23(30-20)22-17(25)3-2-4-18(22)26;;/h2-8,12-15H,9-11,28H2,1H3,(H,31,32);2*1H/t13-,14+,15-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRSHQQSBGCMJE-ALGQTRDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](C[C@H](C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25Cl2F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

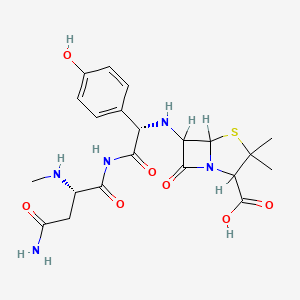

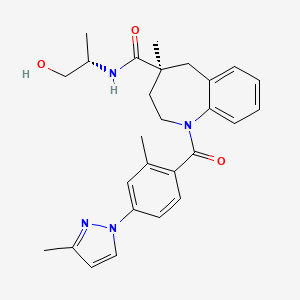

![(2S)-3-[4-[(Z)-C-aminocarbonohydrazonoyl]phenyl]-N-cyclopentyl-N-methyl-2-(naphthalen-2-ylsulfonylamino)propanamide;(Z)-but-2-enedioic acid](/img/structure/B608490.png)